molecular formula C14H18BrNO2 B13074589 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid CAS No. 1131594-57-4

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

Cat. No.: B13074589
CAS No.: 1131594-57-4
M. Wt: 312.20 g/mol
InChI Key: SDKRWMZLUOGLKD-UHFFFAOYSA-N
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Description

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is a brominated benzoic acid derivative incorporating a 4,4-dimethylpiperidinyl substituent. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The bromine atom at the 3-position of the aromatic ring provides a reactive handle for further synthetic modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular scaffold . The 4,4-dimethylpiperidine moiety is a privileged structure in pharmaceutical design, often employed to modulate the physicochemical properties, potency, and metabolic stability of candidate compounds . Compounds featuring the 4-(4,4-dimethylpiperidin-1-yl)benzoic acid scaffold have been investigated as potent allosteric integrase inhibitors (ALLINIs) for HIV-1 treatment, demonstrating the pharmacophoric value of this structural motif in virological research . This reagent is intended for use as a key synthetic intermediate in the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1131594-57-4

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

3-bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

InChI

InChI=1S/C14H18BrNO2/c1-14(2)5-7-16(8-6-14)12-4-3-10(13(17)18)9-11(12)15/h3-4,9H,5-8H2,1-2H3,(H,17,18)

InChI Key

SDKRWMZLUOGLKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid typically involves the bromination of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

    Oxidation Reactions: Products are oxidized benzoic acid derivatives.

    Reduction Reactions: The major product is 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid has been explored as a lead compound in drug discovery due to its potential biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens.
  • Anticancer Potential : In vitro studies suggest that the compound may interfere with cancer cell proliferation and induce apoptosis. It is believed to modulate interactions with enzymes like aldehyde dehydrogenases (ALDHs), which are often overexpressed in cancer cells.
Activity TypeTarget Organism/Cell TypeMIC (mg/mL)
AntimicrobialStaphylococcus aureus0.0039 - 0.025
AntimicrobialEscherichia coli0.0039 - 0.025
AnticancerVarious Cancer Cell LinesNot specified

Neuropharmacology

The dimethylamino group in the compound enhances its interaction with neurotransmitter receptors, suggesting potential applications in neuropharmacology. This interaction may influence neurotransmission pathways and could lead to the development of new treatments for neurological disorders.

Chemical Biology

In chemical biology, this compound serves as a tool for investigating biological mechanisms due to its ability to interact with various molecular targets . Its unique structure allows it to be utilized in studies aimed at understanding receptor-ligand interactions and enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against multiple strains of bacteria. The results indicated that modifications to the piperidine moiety could enhance antibacterial activity, leading to further exploration in drug formulation.

Case Study 2: Anticancer Mechanisms

In another research project, scientists investigated the anticancer mechanisms of this compound using various cancer cell lines. Results showed that the compound inhibited cell growth and induced apoptosis through specific signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, SO₂CH₃) lower the pKa of the carboxylic acid, enhancing acidity and reactivity in nucleophilic reactions.
  • Bulky substituents (e.g., tert-butyl, dimethylpiperidine) reduce crystallization tendencies and may improve bioavailability in drug design .

Antineoplastic Potential

For example, 2-Amino-5-bromo benzoic acid demonstrated equipotency to cisplatin in inhibiting CACO2 colorectal cancer cells . The dimethylpiperidine group in the target compound could enhance cell permeability or target engagement compared to simpler analogs.

Metal Complexation Behavior

Benzoic acid derivatives often form complexes with lanthanides and transition metals.

Commercial Availability and Handling

    Biological Activity

    Structural Analysis and Potential Targets

    3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is a compound that combines several interesting structural features:

    • A benzoic acid core
    • A bromine substituent at the 3-position
    • A 4,4-dimethylpiperidine moiety at the 4-position

    These structural elements suggest potential interactions with various biological targets:

    Enzyme Inhibition : The benzoic acid group may interact with enzyme active sites, potentially inhibiting their function. This could be particularly relevant for enzymes that typically interact with aromatic or carboxylic acid-containing substrates.

    Receptor Binding : The 4,4-dimethylpiperidine group could facilitate binding to certain receptors, particularly those that interact with alkaloids or other nitrogen-containing compounds.

    Halogen Bonding : The bromine atom at the 3-position may participate in halogen bonding, which could enhance binding affinity to specific protein targets.

    Potential Biological Activities

    Based on structural similarities to known bioactive compounds, this compound may exhibit the following activities:

    • Kinase Inhibition : Compounds with similar structures have shown activity against various kinases, including GSK-3β . This could potentially lead to effects on cellular signaling pathways.
    • Neurotransmitter Modulation : The piperidine moiety suggests possible interactions with neurotransmitter systems, potentially affecting neurological processes.
    • Anti-inflammatory Activity : Benzoic acid derivatives often possess anti-inflammatory properties, which could be relevant for this compound.
    • Antimicrobial Effects : Some halogenated aromatic compounds exhibit antimicrobial activity, suggesting a potential role in this area.

    Comparative Analysis

    To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

    CompoundStructural SimilarityKnown Biological Activity
    3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acidHigh (differs in piperidine vs. piperazine)Potential pharmacological activity, used in drug discovery
    3-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehydeHigh (differs in aldehyde vs. carboxylic acid)Possible interaction with neurotransmission pathways
    3-Bromo-4-(diethylamino)benzoic acidModerate (simpler amine substituent)Enzyme inhibition, protein-ligand interactions

    Research Gaps and Future Directions

    While the potential biological activities of this compound are intriguing, several key areas require further investigation:

    • Target Identification : Specific molecular targets need to be identified through binding assays and proteomic studies.
    • Structure-Activity Relationships (SAR) : Systematic modification of the compound's structure could help elucidate which features are critical for biological activity.
    • In Vitro and In Vivo Studies : Comprehensive testing in cellular and animal models is necessary to confirm any hypothesized biological effects.
    • Pharmacokinetics and Metabolism : Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for assessing its potential as a therapeutic agent.
    • Toxicity Profiling : Thorough evaluation of potential side effects and toxicity is essential for any future development.

    Q & A

    Q. How can kinetic isotope effects (KIEs) be employed to study reaction mechanisms involving the dimethylpiperidine substituent?

    • Methodological Answer : Deuterium labeling at the piperidine methyl groups (via NaBD₄ reduction) allows KIE measurement (kH/kD) in hydrolysis or oxidation reactions. Secondary KIEs (>1.0) suggest a transition state with increased bond order, supporting concerted mechanisms .

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